4-Chloro-5-iodo-3-nitropyridin-2-amine
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Overview
Description
4-Chloro-5-iodo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3ClIN3O2 and a molecular weight of 299.45 . It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in the treatment of diseases such as dysostosis and cell proliferation disorders, particularly cancer .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, an iodine atom, a nitro group, and an amine group .Chemical Reactions Analysis
The presence of both a reactive amine group and halogen atoms in this compound offers multiple pathways for chemical interactions and transformations .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 419.6±45.0 °C and a predicted density of 2.289±0.06 g/cm3. Its pKa is predicted to be -0.62±0.50 .Mechanism of Action
While the exact mechanism of action of 4-Chloro-5-iodo-3-nitropyridin-2-amine is not specified in the retrieved sources, it is known to be used in the treatment of diseases such as dysostosis and cell proliferation disorders, particularly cancer . This suggests that it may interact with biological targets related to these conditions.
Safety and Hazards
This compound is classified under GHS07 for safety. It has hazard statements H315, H302, H335, H332, and H319, indicating that it can cause skin irritation, is harmful if swallowed, may cause respiratory irritation, is harmful if inhaled, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
4-chloro-5-iodo-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN3O2/c6-3-2(7)1-9-5(8)4(3)10(11)12/h1H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBYEDMYZVLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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